molecular formula C16H15Cl2NO2 B1654720 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide CAS No. 263256-07-1

1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B1654720
CAS No.: 263256-07-1
M. Wt: 324.2 g/mol
InChI Key: FTFGGNSYSXCJMV-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is a synthetic organic compound that features a unique structure combining a dichloromethyl group, a furan ring, and an indene carboxamide moiety

Preparation Methods

The synthesis of 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, furan-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

1-(Dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-15(18)14-12-6-2-1-4-10(12)8-13(14)16(20)19-9-11-5-3-7-21-11/h1-7,13-15H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFGGNSYSXCJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)C(Cl)Cl)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380226
Record name 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263256-07-1
Record name 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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